molecular formula C7H13NO3 B175668 2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran CAS No. 14496-27-6

2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran

Cat. No. B175668
CAS RN: 14496-27-6
M. Wt: 159.18 g/mol
InChI Key: JSTZGHLHHVUXOT-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran” is likely a furan derivative. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The aminomethyl group (-CH2NH2) is a functional group consisting of a methyl group substituted by an amino group .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran” would likely consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The “2,5-dihydro-2,5-dimethoxy” part suggests that there are two methoxy groups (-OCH3) attached to the 2nd and 5th carbon atoms of the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran”, one could expect properties typical of furan derivatives and amines .

Scientific Research Applications

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

    • Field : Organic Chemistry
    • Application : This method is used for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .
    • Method : The process involves proline-catalyzed asymmetric α-amination followed by reductive amination .
    • Results : The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
  • Synthesis of PPD analogues and 5-nitro-2-furancarboxylamides

    • Field : Chemical Synthesis
    • Application : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • Polymers as Advanced Antibacterial and Antibiofilm Agents

    • Field : Biomedical Engineering
    • Application : Polymers, including those with aminomethyl groups, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These polymers are thought to be the last frontier in antibacterial development due to their several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
  • Nonlinear Optical (NLO) Materials

    • Field : Material Science
    • Application : Organic phosphate nonlinear optical (NLO) materials, especially with the introduction of π-conjugated organic cations, have attracted attention due to their excellent performance and promising applications .
    • Method : A novel 2-(aminomethyl)pyridineH2PO4 crystal with a non-centrosymmetric structure has been grown by the slow evaporation method under the conditions of RT and ambient atmosphere .
    • Results : The crystal exhibits a high diffuse reflection with wide transparent range and appropriate thermal stability. Furthermore, an obvious photoluminescence characteristic was presented and displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .
  • Antibacterial and Antibiofilm Agents

    • Field : Biomedical Engineering
    • Application : Polymers, including those with aminomethyl groups, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These polymers are thought to be the last frontier in antibacterial development due to their several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
  • Synthesis of Imidazo[1,5-a]pyridines

    • Field : Organic Chemistry
    • Application : The synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-aminomethyl pyridines .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s hard to predict the safety and hazards of "2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran" .

Future Directions

The future directions for studying “2-(Aminomethyl)-2,5-dihydro-2,5-dimethoxyfuran” could include exploring its synthesis, reactivity, and potential applications. It could also be interesting to study its biological activity and potential uses in medicinal chemistry .

properties

IUPAC Name

(2,5-dimethoxy-2H-furan-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTZGHLHHVUXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396372
Record name 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine

CAS RN

14496-27-6
Record name 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-2,5-dimethoxyfurfurylamine,mixture of isomers
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